molecular formula C15H18N2O4 B131644 tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate CAS No. 77361-32-1

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Cat. No.: B131644
CAS No.: 77361-32-1
M. Wt: 290.31 g/mol
InChI Key: ZBUIOQQRBIZZOM-UHFFFAOYSA-N
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Description

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H18N2O4. It is a derivative of isoindoline-1,3-dione and is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate typically involves the reaction of N-BOC-ethylenediamine with phthalic anhydride. The reaction is carried out in the presence of triethylamine and dichloromethane at room temperature for about 4 hours. The reaction mixture is then quenched with an aqueous hydrochloric acid solution, and the organic material is extracted with ethyl acetate. The extracts are dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its tert-butyl carbamate group provides stability and resistance to hydrolysis, making it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-9-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUIOQQRBIZZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467372
Record name tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77361-32-1
Record name tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(phthalimido)propionic acid (6.0 g) and triethylamine (2.77 g) in benzene (60 ml) was added diphenylphosphoryl azide (7.53 g), and the mixture was refluxed for 40 minutes. Tert-butanol (4.23 g) was added thereto, and the mixture was refluxed overnight. After cooling, the reaction mixture was washed with saturated sodium bicarbonate solution, water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash chromatography (n-hexane-ethyl acetate) and crystallized from diisopropyl ether to give N-(2-tert-butoxycarbonylaminoethyl)phthalimide (5.74 g) as colorless crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two

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